molecular formula C20H16F3N3O2S B2438545 N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide CAS No. 1007194-23-1

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2438545
CAS No.: 1007194-23-1
M. Wt: 419.42
InChI Key: WVGMLEAJKODHJL-UHFFFAOYSA-N
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Description

Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . More interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .


Molecular Structure Analysis

The molecular structure of pyrazoline derivatives generally consists of a five-membered ring with two nitrogen atoms . The specific molecular structure of “N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide” is not provided in the sources I found.


Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive nitrogen atoms in their structure . The specific chemical reactions of “this compound” are not available in the sources I found.

Scientific Research Applications

Synthesis of Novel Compounds with Biological Activities

Research has led to the development of benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activities, particularly against the H5N1 subtype. The novel synthesis route offers a pathway to compounds with high antiviral potential, presenting a promising avenue for the development of new antiviral agents (Hebishy et al., 2020).

Furthermore, the synthesis and characterization of celecoxib derivatives highlighted their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives present a multifaceted approach to drug development, showcasing the versatility of benzamide compounds in treating various conditions (Küçükgüzel et al., 2013).

The development of benzamide derivatives from non-steroidal anti-inflammatory drugs, such as 4-aminophenazone, has also been reported. These compounds have shown potential applications in binding nucleotide protein targets, offering insights into their therapeutic potentials in medicinal chemistry (Saeed et al., 2015).

Antimicrobial and Antipathogenic Applications

Research into thiourea derivatives, including those related to benzamide compounds, has revealed significant antimicrobial activities, especially against problematic strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties, crucial for addressing antibiotic resistance (Limban et al., 2011).

Heterocyclic Compound Synthesis

The use of thiosemicarbazide derivatives as precursors in the synthesis of various heterocyclic compounds, including imidazole and oxadiazole derivatives, has been explored. These compounds have shown promising antimicrobial activity, indicating the potential of benzamide derivatives in heterocyclic chemistry and drug design (Elmagd et al., 2017).

Mechanism of Action

Pyrazoline derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific mechanism of action of “N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide” is not available in the sources I found.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-12-5-2-3-8-17(12)26-18(15-10-29(28)11-16(15)25-26)24-19(27)13-6-4-7-14(9-13)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGMLEAJKODHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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